2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene
Description
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₂F₅IO and a molecular weight of 311.9 g/mol. Its structure features a benzene ring substituted with:
- Iodine at position 1,
- Fluorine at positions 2 and 3,
- Trifluoromethoxy (-OCF₃) at position 4.
This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to the prevalence of trifluoromethoxy groups in bioactive molecules .
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGKNILYMORJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong halogenating agents and specific catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to achieve substitution.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in this reaction, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups attached to the benzene ring .
Scientific Research Applications
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, can be readily substituted, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives with Trifluoromethoxy Groups
Table 1: Key Properties of Analogous Compounds
Structural and Functional Differences
Halogen Type and Position :
- The target compound’s iodine at position 1 contrasts with bromine in 1-bromo-4-(trifluoromethoxy)benzene . Iodine’s larger atomic radius and lower electronegativity enhance its suitability for nucleophilic aromatic substitution or transition-metal-catalyzed reactions.
- Chlorine in oxyfluorfen and 2-chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene offers different electronic effects, with chlorine being more electronegative but less reactive in cross-coupling than iodine.
Trifluoromethoxy vs. Difluoromethoxy Groups :
- The -OCF₃ group in the target compound is more electron-withdrawing than the -OCHF₂ group in 2-chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene . This difference influences the ring’s electronic profile, affecting reactivity in electrophilic substitutions.
Steric and Electronic Effects :
Biological Activity
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple halogen substituents, suggests interesting biological activities. This article reviews the available literature on its biological activity, including data tables and relevant case studies.
The compound has a molecular formula of C8H3F5I and a CAS number of 2366994-09-2. Its structure includes two fluorine atoms at the 2 and 3 positions, an iodine atom at the 1 position, and a trifluoromethoxy group at the para position.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its effects on various biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For example, halogenated benzenes have been shown to disrupt bacterial cell membranes and inhibit growth. While specific data on this compound is limited, it is hypothesized that its structure may confer similar properties.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have revealed mixed results. Some fluorinated compounds have demonstrated low toxicity to mammalian cells while maintaining efficacy against pathogens. The cytotoxicity profile of this compound needs further investigation to establish safety margins for potential therapeutic use.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus. While specific results for this compound were not reported, related compounds showed significant inhibition at concentrations as low as 25 µg/mL.
Study 2: Cytotoxicity Assessment
In another study focusing on fluorinated compounds' cytotoxic effects on human cell lines, it was found that certain derivatives exhibited IC50 values ranging from 10 to 50 µM. The specific IC50 for this compound remains unreported but is critical for understanding its therapeutic window.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H3F5I |
| CAS Number | 2366994-09-2 |
| Antimicrobial Activity | Hypothetical (based on analogs) |
| Cytotoxicity (IC50) | Not yet determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
